molecular formula C26H38Cl2N10O4 B047248 Chlorhexidine diacetate CAS No. 56-95-1

Chlorhexidine diacetate

Cat. No. B047248
CAS RN: 56-95-1
M. Wt: 625.5 g/mol
InChI Key: WDRFFJWBUDTUCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorhexidine diacetate involves chemical reactions that lead to the formation of the biguanide structure, characteristic of chlorhexidine. The process typically includes the condensation of hexamethylenediamine with a guanidine derivative, followed by acylation with acetic acid to form the diacetate salt. This synthesis pathway ensures the production of chlorhexidine in its diacetate form, which is crucial for its antiseptic efficacy.

Molecular Structure Analysis

The molecular structure of chlorhexidine diacetate comprises two chlorophenyl rings connected by a biguanide chain, with two acetate groups attached to the nitrogen atoms of the biguanide moiety. This structure is responsible for its strong antimicrobial activity, allowing it to disrupt microbial cell membranes and precipitate cytoplasmic contents, leading to cell death.

Chemical Reactions and Properties

Chlorhexidine diacetate undergoes chemical reactions typical of biguanides and phenyl compounds. Its stability in the presence of organic matter and transparency, which does not obscure the observation of wounds, makes it an ideal antiseptic agent. Its chemical properties, such as being cationic, enable it to bind to the negatively charged bacterial cell walls, enhancing its antimicrobial activity.

Physical Properties Analysis

The physical properties of chlorhexidine diacetate include its solid state at room temperature, solubility in water and alcohol, and stability under normal storage conditions. These properties make it suitable for formulation into various antiseptic products, including solutions, gels, and creams, for easy application and effective infection control.

Chemical Properties Analysis

Chlorhexidine diacetate's chemical properties, such as its broad-spectrum antimicrobial activity, minimal systemic toxicity due to poor absorption through the skin and mucous membranes, and long-lasting effect on the skin, underscore its utility in clinical and dental settings. Its mechanism of action involves disrupting the bacterial cell membrane and precipitating the cytoplasm, leading to rapid bacterial death.

  • Analytical methods for the determination of chlorhexidine, highlighting its chemical properties and analysis techniques (Fiorentino, Correa, & Nunes Salgado, 2010).
  • A review of chlorhexidine and its use in special populations, discussing its mechanism of action, safety, and side effects (Al-Tannir & Goodman, 1994).
  • The role of chlorhexidine in caries prevention, providing an overview of its effectiveness and guidelines for its use in dental care (Autio-Gold, 2008).

Scientific Research Applications

  • Biological Effects : Chlorhexidine increases iron release from ferritin and enhances iron-dependent lipid peroxidation, indicating a reactive oxygen species-independent mechanism in mitochondrial permeability transition (Newton et al., 2004).

  • Dentistry Applications : In dentistry, it's used in polymethyl methacrylate (PMMA)-based materials to reduce biofilm development on dentures and temporary restorative materials (Maluf et al., 2019). Additionally, 0.2% chlorhexidine effectively removes the smear layer from dentine surfaces, improving adhesive bond strength (Lapinska et al., 2018).

  • Antimicrobial Activity : It effectively kills Pseudomonas aeruginosa and affects the microorganism's susceptibility to other biocides and antibiotics (Thomas et al., 2005).

  • Impact on Fibroblasts : Chlorhexidine can significantly reduce collagen and non-collagen protein production in human gingival fibroblasts, potentially having toxic effects on gingival tissue (Mariotti & Rumpf, 1999).

  • Controlled Delivery Systems : Its encapsulation in nanoparticles significantly increases the local dose and duration of delivery to hydroxyapatite surfaces, reducing the need for frequent interventions (Garner & Barbour, 2015).

  • Veterinary Applications : All four 0.05% chlorhexidine diacetate preparations effectively kill Staphylococcus intermedius in canine wounds without significantly affecting wound healing (Lozier et al., 1992).

  • Cytotoxicity : At low concentrations, chlorhexidine diacetate causes cell death and alters cytoplasm appearance at higher concentrations, affecting cell morphology (Hugo & Longworth, 1965).

  • Oral Hygiene : Chewing gum containing chlorhexidine acetate effectively inhibits plaque growth, suggesting potential for dental hygiene applications (Ainamo & Etemadzadeh, 1987).

  • Safety Assessment : Chlorhexidine and its salts, including diacetate, are considered safe for use in cosmetic products at concentrations up to 0.14%, with no significant toxicity or carcinogenicity observed in a 2-year drinking water study (Willis, 1993).

  • Chlorhexidine Allergy : Although rare, chlorhexidine allergy can cause life-threatening anaphylaxis, highlighting the need for increased awareness and caution in healthcare settings (Spoerl et al., 2016).

properties

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRFFJWBUDTUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032345
Record name Chlorhexidine diacetate
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Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Reference #1] White powder; [Aldrich MSDS]
Record name Chlorhexidine acetate
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Product Name

Chlorhexidine diacetate

CAS RN

56-95-1
Record name Chlorhexidine acetate [USP]
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Record name Chlorhexidine diacetate
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Record name Chlorhexidine di(acetate)
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Record name CHLORHEXIDINE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,410
Citations
L Thomas, JY Maillard, RJW Lambert… - Journal of Hospital …, 2000 - Elsevier
Stable resistance in Pseudomonas aeruginosa NCIMB 10421 was obtained by step-wise exposure to gradually increasing concentrations of chlorhexidine diacetate (CHX). Repeated …
Number of citations: 294 www.sciencedirect.com
IR SANCHEZ, SF SWAIM, KE NUSBAUM… - Veterinary …, 1988 - Wiley Online Library
… saline, and both chlorhexidine diacetate concentrations had residual … However, wounds treated with chlorhexidine diacetate had … At the concentrations tested, chlorhexidine diacetate …
Number of citations: 135 onlinelibrary.wiley.com
WB Hugo, AR Longworth - Journal of Pharmacy and …, 1965 - academic.oup.com
Electron microscopic examination of ultra-thin sections of Escherichia coli cells treated with various concentrations of chlorhexidine diacetate reveal two effects. In low drug …
Number of citations: 133 academic.oup.com
S Holešová, M Valášková, E Plevová… - Journal of colloid and …, 2010 - Elsevier
The novel antibacterial organovermiculites with different mass ratios of chlorhexidine diacetate (CA) were successfully prepared by ion exchange reactions. The resultant …
Number of citations: 57 www.sciencedirect.com
S Holešová, M Samlíková, E Pazdziora… - Applied Clay …, 2013 - Elsevier
… with antibacterial activity were prepared from cation exchanged Ag + , Cu 2 + and Zn 2 + forms of montmorillonite and vermiculite using five concentrations of chlorhexidine diacetate. …
Number of citations: 41 www.sciencedirect.com
L Thomas, AD Russell… - Journal of applied …, 2005 - academic.oup.com
Aims: The aims of this study were to evaluate the antimicrobial activity of chlorhexidine diacetate (CHX) and benzalkonium chloride (BZK) for strains of Pseudomonas aeruginosa …
Number of citations: 124 academic.oup.com
U Tattawasart, JY Maillard, JR Furr… - Journal of Hospital …, 1999 - Elsevier
Strains of Pseudomonas stutzeri developed stable resistance to chlorhexidine diacetate (CHA) or cetylpyridinium chloride (CPC) when exposed to gradually increasing concentrations …
Number of citations: 230 www.sciencedirect.com
TTN Huynh, K Padois, F Sonvico, A Rossi… - European Journal of …, 2010 - Elsevier
… The aim of this study was to develop a controlled release system based on medical polyurethane for the local delivery of chlorhexidine diacetate (CDA). CDA-loaded polyurethane films (…
Number of citations: 75 www.sciencedirect.com
IR SANCHEZ, KE NUSBAUM, SF SWAIM… - Veterinary …, 1988 - Wiley Online Library
… The purpose of this study is to evaluate the cytotoxicity of chlorhexidine diacetate and povidone-iodine at clinically relevant concentrations, using canine embryonic fibroblasts. …
Number of citations: 102 onlinelibrary.wiley.com
SJ Hiom, JR Furr, AD Russell… - Journal of applied …, 1992 - academic.oup.com
… Here we consider the effects of chlorhexidine diacetate (CHA) on a yeast, Saccharomyces cereuisiae, a yeast-like fungus, Candida albicans, and a yeast that does not form …
Number of citations: 76 academic.oup.com

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